molecular formula C13H15NO6 B13388246 Cbz-alpha-methyl-D-Asp

Cbz-alpha-methyl-D-Asp

Cat. No.: B13388246
M. Wt: 281.26 g/mol
InChI Key: OOJJMGMHMDEKLU-CYBMUJFWSA-N
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Description

Cbz-alpha-methyl-D-Asp, also known as carboxybenzyl-alpha-methyl-D-aspartate, is a derivative of aspartic acid. It is commonly used in peptide synthesis as a protecting group for amino acids. The carboxybenzyl (Cbz) group is particularly useful because it can be easily removed under mild conditions, making it a versatile tool in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-alpha-methyl-D-Asp is typically synthesized through the protection of the amino group of alpha-methyl-D-aspartic acid using carboxybenzyl chloride (Cbz-Cl). The reaction is carried out under basic conditions, often using a carbonate base. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of larger reaction vessels and more efficient purification methods to handle the increased volume of reactants and products. Continuous flow reactors may also be employed to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Cbz-alpha-methyl-D-Asp undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl group.

    Reduction: Deprotected alpha-methyl-D-aspartic acid.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Cbz-alpha-methyl-D-Asp has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential role in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of complex organic molecules and pharmaceuticals

Mechanism of Action

The primary mechanism of action of Cbz-alpha-methyl-D-Asp involves the protection of the amino group through the formation of a carbamate linkage. This protection prevents the amino group from participating in unwanted side reactions during peptide synthesis. The Cbz group can be removed by catalytic hydrogenation, which cleaves the carbamate bond and restores the free amino group .

Comparison with Similar Compounds

Cbz-alpha-methyl-D-Asp is often compared with other protecting groups such as:

Uniqueness

This compound is unique in its ability to be removed under mild hydrogenation conditions, making it particularly useful for sensitive molecules that may not tolerate harsh acidic or basic conditions .

List of Similar Compounds

Properties

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

(2R)-2-methyl-2-(phenylmethoxycarbonylamino)butanedioic acid

InChI

InChI=1S/C13H15NO6/c1-13(11(17)18,7-10(15)16)14-12(19)20-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t13-/m1/s1

InChI Key

OOJJMGMHMDEKLU-CYBMUJFWSA-N

Isomeric SMILES

C[C@@](CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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